(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Benzhydrylquinuclidin-3-amine: is a chemical compound with the molecular formula C20H24N2 and a molecular weight of 292.42 g/mol It is a derivative of quinuclidine, a bicyclic amine, and features a benzhydryl group attached to the quinuclidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzhydrylquinuclidin-3-amine typically involves the reaction of quinuclidine derivatives with benzhydryl halides under basic conditions. One common method includes the use of quinuclidin-3-amine as a starting material, which is then reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of cis-2-Benzhydrylquinuclidin-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: cis-2-Benzhydrylquinuclidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents like or to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of cis-2-Benzhydrylquinuclidin-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2-Benzhydrylquinuclidin-3-amine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of cis-2-Benzhydrylquinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. The quinuclidine moiety may interact with active sites or binding pockets, influencing the overall biological activity of the compound . Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 2-Benzhydrylquinuclidin-3-one
- methyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate
- (2S,3S)-2-(formylamino)-3-methylpentanoic acid
Comparison: cis-2-Benzhydrylquinuclidin-3-amine is unique due to its specific structural features, such as the cis configuration and the presence of both benzhydryl and quinuclidine moieties. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C20H24N2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(2R,3R)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C20H24N2/c21-19-17-11-13-22(14-12-17)20(19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14,21H2/t19-,20-/m1/s1 |
InChI Key |
MECDCHFRZHLREI-WOJBJXKFSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.